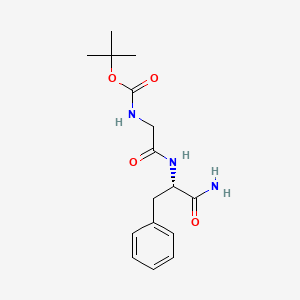
N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide: is a compound used primarily in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide typically involves the protection of the amine group of glycine with a Boc group, followed by coupling with L-phenylalaninamide. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC and NHS in dichloromethane at room temperature.
Major Products Formed:
Deprotection: The major product is the free amine form of the compound.
Coupling: The major products are longer peptide chains formed by the addition of other amino acids.
Applications De Recherche Scientifique
Chemistry: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: The compound is used in the development of peptide therapeutics, which are used to treat various diseases, including cancer and metabolic disorders .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents .
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amine group. This selective deprotection is crucial in the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)-L-leucine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Used in the synthesis of peptides containing cysteine residues.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Used in the functionalization of synthetic vectors for gene or drug delivery.
Uniqueness: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide is unique due to its specific combination of glycine and L-phenylalaninamide, making it particularly useful in the synthesis of peptides that require these specific amino acids. Its Boc-protected amine group allows for selective deprotection, which is essential in the stepwise construction of peptide sequences .
Propriétés
Numéro CAS |
33900-05-9 |
|---|---|
Formule moléculaire |
C16H23N3O4 |
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-10-13(20)19-12(14(17)21)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 |
Clé InChI |
JUVDZQBRGRKQRP-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



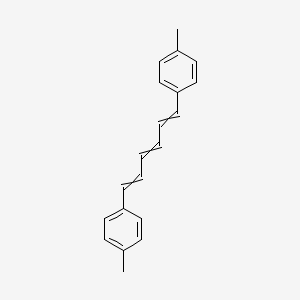
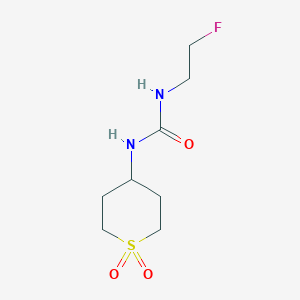
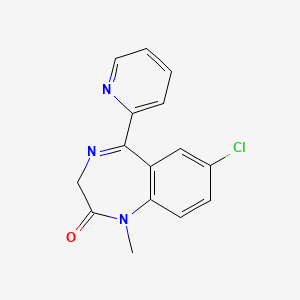
![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
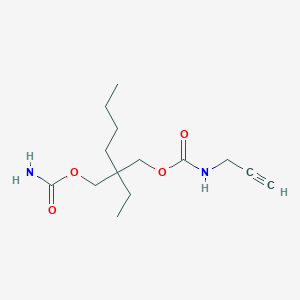

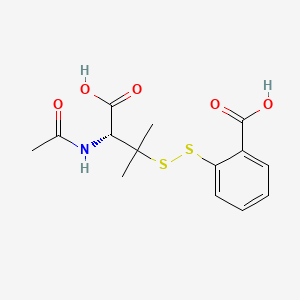
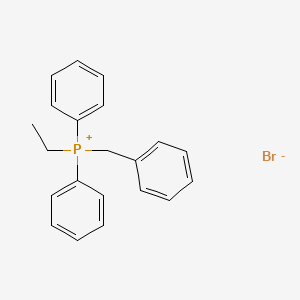
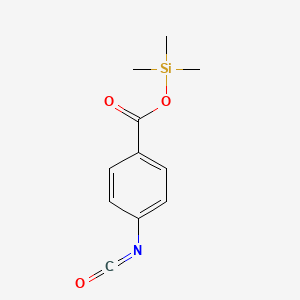


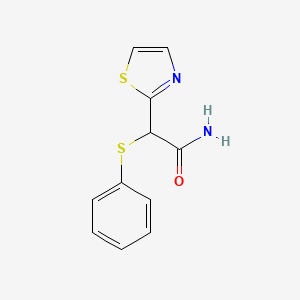
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
